Ethyl 2-oxopyrrolidine-3-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 2-oxopyrrolidine-3-carboxylate is a compound that has been found to have potential antioxidant properties It is known that antioxidants generally target reactive oxygen species (ros) produced by living organisms as a result of normal cellular metabolism and environmental factors .
Mode of Action
As an antioxidant, it is likely to interact with ros, neutralizing them and preventing them from causing oxidative damage to cells .
Biochemical Pathways
Antioxidants typically work by inhibiting the oxidation processes that occur under the influence of ros . This can have downstream effects on various cellular processes, including those related to inflammation and aging.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
As an antioxidant, it is likely to reduce oxidative stress in cells, which can help prevent or mitigate the effects of various diseases, including cancer and cardiovascular disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored under inert gas at a temperature between 2-8°C . These conditions can help maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxopyrrolidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of pyrrolidine derivatives, which are important in medicinal chemistry . The compound’s structure allows it to participate in reactions that form the backbone of many bioactive molecules. Additionally, it can act as a substrate for certain enzymes, facilitating the formation of complex organic compounds.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses . For instance, it may enhance or inhibit the expression of certain genes, thereby affecting protein synthesis and cellular functions. Its impact on cellular metabolism includes alterations in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the levels of specific mRNAs and proteins, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s participation in these pathways is crucial for its role in biochemical reactions and its impact on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of the compound can affect its concentration and activity in various tissues, influencing its overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within specific subcellular regions can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxopyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with ammonia, followed by cyclization to form the pyrrolidine ring . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as ethyl 2-oxo-3-piperidinecarboxylate and 3-ethyl-2-pyrrolidinone . These compounds share similar structural features but differ in their chemical properties and applications . For example, ethyl 2-oxo-3-piperidinecarboxylate has a piperidine ring instead of a pyrrolidine ring, which affects its reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research Its unique chemical properties and reactivity make it an important intermediate in organic synthesis, pharmaceuticals, and other industries
Properties
IUPAC Name |
ethyl 2-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMWJMUMOYGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507308 | |
Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36821-26-8 | |
Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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